molecular formula C21H16BrN3O B3742316 N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine

N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine

Cat. No.: B3742316
M. Wt: 406.3 g/mol
InChI Key: SJVXCIWWQKONJA-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c1-26-17-12-6-14(7-13-17)20-21(23-16-10-8-15(22)9-11-16)25-19-5-3-2-4-18(19)24-20/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVXCIWWQKONJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as benzil) under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-bromophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethylformamide).

    Amination: The final step involves the introduction of the amine group at the 2-position of the quinoxaline ring. This can be done using amination reagents such as ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles (e.g., thiols, amines) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, dimethylformamide

Major Products

    Oxidation: Quinoxaline N-oxides

    Reduction: Dihydroquinoxalines

    Substitution: Various substituted quinoxalines

Scientific Research Applications

    Medicinal Chemistry: Quinoxaline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be explored for similar biological activities.

    Material Science: Quinoxaline-based compounds can be used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells.

    Agriculture: Quinoxaline derivatives have been investigated for their potential use as pesticides and herbicides.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-phenylquinoxalin-2-amine
  • N-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine
  • N-(4-bromophenyl)-3-(4-methylphenyl)quinoxalin-2-amine

Uniqueness

“N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine” is unique due to the presence of both bromine and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to other quinoxaline derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine
Reactant of Route 2
N-(4-bromophenyl)-3-(4-methoxyphenyl)quinoxalin-2-amine

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